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Abstract

2-Bromo-5-methylanisole is a substituted aromatic compound with significant potential as a
building block in organic synthesis, particularly in the development of pharmaceuticals and
functional materials. Its reactivity is governed by the interplay of the electron-donating methoxy
and methyl groups, and the electron-withdrawing, yet sterically influential, bromine atom. This
guide provides a comprehensive theoretical and practical overview of the reactivity of 2-
Bromo-5-methylanisole, focusing on its participation in key cross-coupling reactions and its
predicted electronic properties. Detailed experimental protocols, derived from established
methodologies for analogous compounds, are presented to facilitate its application in synthetic
chemistry.

Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectroscopic characteristics is
paramount for its application in synthesis. The following tables summarize the key properties of
2-Bromo-5-methylanisole.

Table 1: Physicochemical Properties of 2-Bromo-5-methylanisole
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Property Value Source
Molecular Formula CsHoBrO [1]
Molecular Weight 201.06 g/mol [1]
CAS Number 95740-49-1 [1]
Not specified; likely a liquid or
Appearance . .
low-melting solid
N ] ~232 °C at 760 mmHg
Boiling Point ) [2]
(Predicted)
Melting Point Not available
Density ~1.39 g/cm3 (Predicted) [2]

Table 2: Predicted Spectroscopic Data for 2-Bromo-5-methylanisole

Predicted Chemical Shift (o) /

Type
o Wavenumber (cm~?)

&~ 7.3 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 3.8 (s,

1H NMR (CDCls, 400 MHz) 3H, OCHs), 2.3 (s, 3H, CHs)
, 3), 2. ) , 3

5 ~ 157 (C-0), 138 (C-CHs), 132 (C-H), 115 (C-

13C NMR (CDCls, 100 MHz
( ) Br), 114 (C-H), 112 (C-H), 56 (OCH3), 20 (CH3)

v ~ 3000-2850 (C-H), 1600, 1480 (C=C

IR (neat
( ) aromatic), 1250 (C-0), 1050 (C-Br) cm1

Note: The spectroscopic data presented are estimations based on known values for structurally
similar compounds and general principles of NMR and IR spectroscopy.[3][4][5][6]
Experimental verification is recommended.

Theoretical Studies on Reactivity

While specific computational studies on 2-Bromo-5-methylanisole are not readily available in
the literature, its reactivity can be inferred from theoretical analyses of related substituted
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bromobenzenes and anisoles.[7][8][9][10][11] The electronic properties of the aromatic ring are
influenced by the cumulative effects of the methoxy, methyl, and bromo substituents.

The methoxy (-OCHs) group is a strong electron-donating group through resonance (+R effect)
and electron-withdrawing through induction (-1 effect), with the resonance effect being
dominant. The methyl (-CHs) group is a weak electron-donating group through induction (+I
effect) and hyperconjugation. The bromine (-Br) atom is electron-withdrawing through induction
(-1 effect) and weakly electron-donating through resonance (+R effect), with the inductive effect
being more significant.

This substitution pattern leads to a nuanced reactivity profile:

» Electrophilic Aromatic Substitution: The positions ortho and para to the strongly activating
methoxy group are expected to be the most nucleophilic and thus most susceptible to
electrophilic attack. However, the position ortho to the methoxy group is sterically hindered
by the adjacent bromine atom. Therefore, electrophilic substitution is most likely to occur at
the position para to the methoxy group (C4) and to a lesser extent at the other available
ortho position (C6).

e Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally disfavored
on electron-rich aromatic rings unless activated by strong electron-withdrawing groups,
which are absent in this molecule.

o Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the primary site of
reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating groups on
the ring can influence the rate of oxidative addition, which is often the rate-determining step
in these catalytic cycles.[12][13]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge
distribution on a molecule and is a powerful tool for predicting sites of electrophilic and
nucleophilic attack.[14][15][16] For 2-Bromo-5-methylanisole, the MEP would be expected to
show a region of negative potential (red/yellow) around the oxygen atom of the methoxy group
due to its lone pairs, making it a site for interaction with electrophiles. The region around the
bromine atom, particularly along the C-Br bond axis (a "sigma-hole"), would exhibit a region of
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positive potential (blue/green), making it susceptible to nucleophilic attack, which is exploited in
cross-coupling reactions.[14]

Key Reactions and Experimental Protocols

2-Bromo-5-methylanisole is an excellent substrate for a variety of palladium-catalyzed cross-
coupling reactions, which are fundamental transformations in modern organic synthesis. The
following sections detail the theoretical basis and provide generalized experimental protocols
for its use in Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by
coupling an organohalide with an organoboron compound, typically a boronic acid, in the
presence of a palladium catalyst and a base.[17][18][19][20]

Logical Relationship: Suzuki-Miyaura Coupling

G—Bromo—S—methyIanisoI%

[AryI/VinyI Boronic Acid]
y
( } P
Pd(0) Catalyst Catalyzes :(Coupled ProducD

A

(Base (e.g., K2CO3) Activates Boronic Acid

[Solvent (e.g., Tquene/HZOD Reaction Medium
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Caption: Logical flow of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Adapted from similar substrates)[20]:

o Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-methylanisole (1.0 equiv.),
the desired aryl or vinylboronic acid (1.2-1.5 equiv.), and a base such as potassium
carbonate (K2CO3) or potassium phosphate (KsPOa) (2.0-3.0 equiv.).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times.

o Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (2-5 mol%) or a combination of
Palladium(ll) acetate [Pd(OAc)z] and a suitable phosphine ligand like SPhos or XPhos.

e Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
such as toluene, dioxane, or THF, and an aqueous solution of the base.

e Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene
in the presence of a palladium catalyst and a base.[21][22][23][24] This reaction is particularly
useful for the synthesis of substituted alkenes.

Experimental Workflow: Heck Reaction
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Preparation

Combine 2-Bromo-5-methylanisole,
alkene, and base in a dry flask.

:

Add solvent (e.g., DMF, acetonitrile).

:
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Reaction

Add Pd catalyst and ligand.

:

Heat to 80-120 °C.

:

Monitor by TLC/GC-MS.

Work-up & Purification

Cool and filter.

:

Aqueous work-up.

:

Column chromatography.

:

Characterize product.
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Caption: General experimental workflow for the Heck reaction.
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Experimental Protocol (Adapted from similar substrates)[23]:

Reaction Setup: In a sealable reaction tube, combine 2-Bromo-5-methylanisole (1.0
equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), a palladium catalyst such as
Pd(OACc)z (2-5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)s) (4-10
mol%).

Solvent and Base: Add an anhydrous polar aprotic solvent such as DMF or acetonitrile,
followed by a hindered organic base like triethylamine (EtsN) or diisopropylethylamine
(DIPEA) (1.5-2.0 equiv.).

Reaction: Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the progress
of the reaction by TLC or GC-MS.

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an
organic solvent and wash with water and brine. Dry the organic layer and concentrate in
vacuo.

Purification: Purify the resulting product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds, coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium
complex.[12][13][25][26]

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from similar substrates)[25]:

Reaction Setup: To a dry Schlenk tube, add 2-Bromo-5-methylanisole (1.0 equiv.), the
amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide
(NaOtBu) or lithium bis(trimethylsilylyamide (LIHMDS) (1.4-2.0 equiv.), a palladium
precatalyst (e.g., Pdz(dba)s or Pd(OAc)z2; 1-4 mol% Pd), and a bulky, electron-rich phosphine
ligand (e.g., Xantphos, RuPhos, or BrettPhos; 2-8 mol%).
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 Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
» Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

o Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction
by TLC or LC-MS.

o Work-up: Once the reaction is complete, cool to room temperature and quench with a
saturated aqueous solution of ammonium chloride. Extract the product with an organic
solvent.

 Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and
concentrate. Purify the crude product by column chromatography.

Conclusion

2-Bromo-5-methylanisole presents a versatile platform for the synthesis of complex organic
molecules. Its reactivity is well-suited for a range of palladium-catalyzed cross-coupling
reactions, enabling the formation of C-C and C-N bonds. While direct computational studies on
this specific molecule are limited, a thorough understanding of the electronic effects of its
substituents allows for reliable predictions of its reactivity. The experimental protocols provided
herein, based on established methods for similar compounds, offer a solid starting point for
researchers and drug development professionals to harness the synthetic potential of 2-
Bromo-5-methylanisole in their respective fields. Further experimental and computational
investigation into this compound is warranted to fully elucidate its reaction kinetics and
mechanisms, which will undoubtedly expand its utility in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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